molecular formula C17H28N2OS B1224652 N-(2-adamantylcarbamothioyl)hexanamide

N-(2-adamantylcarbamothioyl)hexanamide

Cat. No.: B1224652
M. Wt: 308.5 g/mol
InChI Key: KYLITGQQDLYBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Adamantylcarbamothioyl)hexanamide is a thiourea-derived compound featuring a hexanamide backbone and a 2-adamantyl substituent. The adamantyl group is known to enhance lipophilicity and metabolic stability, which may influence its pharmacokinetic properties compared to simpler alkyl or aryl derivatives .

Properties

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

N-(2-adamantylcarbamothioyl)hexanamide

InChI

InChI=1S/C17H28N2OS/c1-2-3-4-5-15(20)18-17(21)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-14,16H,2-10H2,1H3,(H2,18,19,20,21)

InChI Key

KYLITGQQDLYBCT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3

Canonical SMILES

CCCCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3

solubility

28.3 [ug/mL]

Origin of Product

United States

Chemical Reactions Analysis

N-(2-adamantylcarbamothioyl)hexanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .

Mechanism of Action

The mechanism by which N-(2-adamantylcarbamothioyl)hexanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in metabolic pathways. For instance, docking studies have shown that similar compounds can bind to enzymes like glucose dehydrogenase, potentially inhibiting their activity . This inhibition could disrupt essential metabolic processes in bacteria, leading to their death .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key hexanamide derivatives and their characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Activity Reference
N-[2-(1H-Indol-3-yl)ethyl]hexanamide C₁₆H₂₂N₂O 258.36 Indole-ethyl group Anti-parasitic (PfCDPK1 inhibition)
N-((4-Sulfamoylphenyl)carbamothioyl)hexanamide C₁₃H₁₈N₃O₃S₂ 344.43 4-Sulfamoylphenyl, carbamothioyl Carbonic anhydrase inhibition potential
MOEHA (N-methyl-N-octyl-(2-ethyl)hexanamide) C₁₇H₃₅NO 281.47 Branched alkyl chains Low-viscosity solvent extractant
N-(5-Amino-2-methylphenyl)hexanamide C₁₃H₂₀N₂O 220.31 5-Amino-2-methylphenyl Lab reagent (limited biological data)
N-{2-Fluoro-5-nitrophenyl}hexanamide C₁₂H₁₅FN₂O₃ 254.26 2-Fluoro-5-nitrophenyl Undisclosed (structural studies)

Functional Group Impact on Activity

  • Carbamothioyl vs. Amide Groups : The carbamothioyl moiety in N-((4-sulfamoylphenyl)carbamothioyl)hexanamide (3g) likely enhances binding to metalloenzymes like carbonic anhydrase due to sulfur's nucleophilicity, compared to the amide group in N-[2-(1H-indol-3-yl)ethyl]hexanamide .
  • Adamantyl vs. Aryl Substituents : While direct data on the adamantyl variant is absent, adamantyl groups in other compounds improve membrane permeability and resistance to oxidative degradation compared to phenyl or sulfonamide groups .
  • Alkyl Chain Variations : MOEHA’s branched alkyl chains contribute to its low viscosity and utility in solvent extraction, whereas linear chains in other hexanamides may favor crystallization or solubility in polar media .

Physicochemical Properties

  • Lipophilicity : Adamantyl and branched alkyl groups (e.g., MOEHA) increase logP values, enhancing lipid solubility. For example, MOEHA’s structure enables efficient phase separation in solvent extraction .
  • Thermal Stability : Adamantyl’s rigid cage structure may improve thermal stability compared to flexible alkyl or small aryl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-adamantylcarbamothioyl)hexanamide
Reactant of Route 2
Reactant of Route 2
N-(2-adamantylcarbamothioyl)hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.